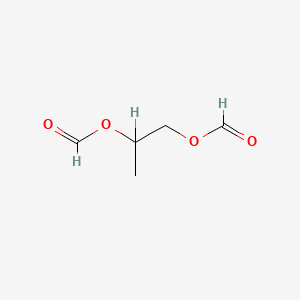

1,2-Propanediol diformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyloxypropyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYOHDPGXMPOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968606 | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53818-14-7 | |

| Record name | 1,2-Propanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Propanediol Diformate: Chemical Properties, Structure, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 1,2-propanediol diformate, a diester of significant interest in various chemical and pharmaceutical applications. This document delves into the core chemical properties, structural characteristics, and stereochemical considerations of the molecule. A detailed, field-tested protocol for its synthesis via the esterification of 1,2-propanediol with formic acid is presented, with an emphasis on the underlying reaction mechanism and experimental causality. Furthermore, this guide explores the reactivity, stability, and potential applications of this compound, particularly within the realm of drug development and organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, providing a foundational understanding of this versatile chemical compound.

Introduction

This compound, also known as propylene glycol diformate, is the diester formed from 1,2-propanediol and formic acid. While its parent alcohol, 1,2-propanediol (propylene glycol), is a widely utilized compound in the pharmaceutical, food, and cosmetic industries, the diformate ester possesses a unique set of properties that make it a valuable intermediate and potential end-product in various synthetic applications.[1][2][3] The presence of the two formate groups significantly alters the polarity, reactivity, and biological activity compared to the parent diol.

This guide aims to consolidate the available technical information on this compound, offering a practical resource for laboratory-scale synthesis, characterization, and application.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a propane backbone with formate ester groups attached to the first and second carbon atoms.

-

Molecular Formula: C₅H₈O₄[4]

-

Molecular Weight: 132.11 g/mol

-

CAS Number: 53818-14-7

-

IUPAC Name: Propane-1,2-diyl diformate

A key structural feature of this compound is the presence of a chiral center at the second carbon atom (C-2). This results in the existence of two enantiomers: (R)-propane-1,2-diyl diformate and (S)-propane-1,2-diyl diformate. The stereochemistry of the final product is dependent on the stereochemistry of the starting 1,2-propanediol. When synthesized from racemic 1,2-propanediol, a racemic mixture of the diformate is obtained.

Caption: Chemical structure of this compound, with the chiral center denoted by C*.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that much of the available data is predicted, as extensive experimental characterization is not widely published.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | PubChem |

| Molecular Weight | 132.11 g/mol | PubChem |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 182-184 °C (predicted) | ChemSpider |

| Density | 1.13 g/cm³ (predicted) | ChemSpider |

| Solubility | Soluble in organic solvents | General knowledge |

| Stability | Less stable than corresponding acetate esters; susceptible to hydrolysis | [4] |

Synthesis of this compound

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction of 1,2-propanediol with an excess of formic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, it is necessary to remove the water formed as a byproduct.[5][6][7]

The mechanism involves the protonation of the carbonyl oxygen of formic acid, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of 1,2-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent dehydration step yields the formate ester and regenerates the acid catalyst. This process occurs sequentially for both hydroxyl groups of the diol.

Caption: Simplified workflow for the Fischer-Speier esterification of 1,2-propanediol.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of glycol diformates and should be optimized for specific laboratory conditions.[8]

Materials:

-

1,2-Propanediol (1.0 mol, 76.09 g)

-

Formic acid (98-100%) (2.5 mol, 115.07 g)

-

Sulfuric acid (concentrated, catalytic amount, e.g., 1-2 mL)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol, formic acid, and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (2.0 mol, 36 g) has been collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the toluene by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by spectroscopic methods (NMR, IR) to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃):

-

δ ≈ 8.0-8.1 ppm (s, 2H, -OCHO)

-

δ ≈ 5.0-5.2 ppm (m, 1H, -CH(OCHO)-)

-

δ ≈ 4.1-4.4 ppm (m, 2H, -CH₂(OCHO))

-

δ ≈ 1.3-1.4 ppm (d, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ≈ 160-161 ppm (-OCHO)

-

δ ≈ 68-70 ppm (-CH(OCHO)-)

-

δ ≈ 65-67 ppm (-CH₂(OCHO))

-

δ ≈ 16-18 ppm (-CH₃)

-

-

IR (neat):

-

ν ≈ 2980-2940 cm⁻¹ (C-H stretch, alkyl)

-

ν ≈ 1720-1730 cm⁻¹ (C=O stretch, ester)

-

ν ≈ 1170-1190 cm⁻¹ (C-O stretch, ester)

-

Reactivity and Stability

Formate esters are known to be less stable than their acetate counterparts.[4] this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which will yield 1,2-propanediol and formic acid. This reactivity can be advantageous in applications where the controlled release of the parent diol and acid is desired. The compound should be stored in a cool, dry place, away from strong acids and bases to prevent degradation.

Applications in Research and Drug Development

While specific, large-scale industrial applications of this compound are not widely documented, its chemical nature suggests several potential uses in research and development:

-

Pro-drug Design: The diformate can be used as a pro-drug moiety to improve the lipophilicity of a drug molecule containing a diol functional group, potentially enhancing its absorption and distribution. In vivo, the ester would be hydrolyzed by esterases to release the active drug.

-

Synthetic Intermediate: The formate groups can serve as protecting groups for the diol functionality of 1,2-propanediol during a multi-step synthesis. The relative ease of hydrolysis allows for their removal under mild conditions.[9]

-

Solvent: Due to its ester nature, it may serve as a specialized solvent for certain reactions.

-

Flavor and Fragrance: Simple formate esters are known for their characteristic odors and are used in the flavor and fragrance industry.[9]

Safety and Handling

-

Combustible.

-

Potentially irritating to the eyes, skin, and respiratory tract.

-

Harmful if swallowed.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10][11][12][13][14]

Conclusion

This compound is a chiral diester with potential applications in various fields, particularly in organic synthesis and pharmaceutical sciences. Its synthesis via Fischer-Speier esterification is a straightforward process, though careful control of reaction conditions is necessary to achieve high yields. While a comprehensive experimental characterization of this specific molecule is lacking in the current literature, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of the enantiomerically pure forms of this compound could unveil novel uses for this versatile compound.

References

-

Formate. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- Alkyl Formate Ester Synthesis by a Fungal Baeyer–Villiger Monooxygenase. (2015).

- Alfa Aesar. (2014, June 16).

-

Methods used for the synthesis of formate esters. (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]

- Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. (2017). Molecules, 22(12), 2185.

- Fiveable. (n.d.). Formate Definition - Organic Chemistry Key Term.

- Carl Roth. (n.d.).

- Synthesis of Poly(Propylene Fumarate). (2011). Journal of Visualized Experiments, (51), e2544.

- Carl Roth. (n.d.).

- Process for converting formate esters to carboxylic acids. (1990). U.S.

- Formate ester formation in amide solutions. (1976). Journal of Molecular Evolution, 8(4), 301-307.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). (n.d.).

- Esterific

- Central Drug House. (n.d.).

- Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. (2021). Macromolecular Chemistry and Physics, 222(12), 2100084.

- FT–IR spectra of raw materials (propylene glycol and oleic acid) and... (n.d.).

- Chemos GmbH & Co.KG. (2023, April 25).

- Two-step synthesis of poly(propylene fumarate)

- Propylene glycol(57-55-6) IR Spectrum. (n.d.). In ChemicalBook.

- Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). (2017). Biomacromolecules, 18(7), 2147-2158.

- New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)

- Fischer Esterification. (n.d.). In Organic Chemistry Portal.

- Glycol diform

- Far Infrared and Dielectric Relaxation Spectra in Supercooled Water and Water + Propylene Glycol Solutions. (1984). DTIC.

- 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NP0000101). (n.d.). In NP-MRD.

- Dipropylene glycol monomethyl ether(34590-94-8) 13C NMR spectrum. (n.d.). In ChemicalBook.

- The 300-MHz 1H NMR spectrum of 5~ propylene glycol in D20. (n.d.).

- Microwave spectrum of 1,2-propanediol. (2011). Journal of Molecular Spectroscopy, 269(1), 106-113.

- Synthetic process of glycol diformate. (2014).

- (a) representative ir spectra of fumaric acid, propylene glycol,... (n.d.).

- Propylene glycol, monolaur

- Formic acid-methanol complexation vs. esterification: elusive pre-reactive species identified by vibrational spectroscopy. (2023). Physical Chemistry Chemical Physics, 25(43), 29982-29992.

- Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger. (1999). Journal of Biomaterials Science, Polymer Edition, 10(3), 307-320.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). In Master Organic Chemistry.

- Method for the continuous production of propylene glycol. (2006). U.S.

- BASF. (n.d.). 1,2-Propandiol USP.

- Microbial production and applications of 1,2-propanediol. (2010). Indian Journal of Microbiology, 50(1), 2-11.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). In Master Organic Chemistry.

- Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis. (2016).

- Microbial production and applications of 1,2-propanediol. (n.d.).

- A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. (2021). Biotechnology for Biofuels, 14(1), 223.

- Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties. (2008).

- Effect of cardanol diol on the synthesis, characterization, and film properties of aqueous polyurethane dispersions. (n.d.).

Sources

- 1. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formate - Wikipedia [en.wikipedia.org]

- 5. Video: Esterification - Concept [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN103880659A - Synthetic process of glycol diformate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemos.de [chemos.de]

Physical characteristics of 1,2-Propanediol diformate

An In-depth Technical Guide to the Physical Characteristics of 1,2-Propanediol Diformate

Introduction

This compound (PGDF), also known as propane-1,2-diyl diformate, is a diester of propylene glycol and formic acid. Its unique combination of a short alkyl chain and two polar formate groups imparts a set of physical properties that make it a compound of interest for professionals in drug development, chemical synthesis, and materials science. Its potential utility as a solvent, a plasticizer, or a chemical intermediate necessitates a thorough understanding of its fundamental physicochemical characteristics. The behavior of a substance in a formulation, its interaction with biological systems, and the safety parameters for its handling are all dictated by these properties.

This technical guide provides a comprehensive overview of the core physical characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the causality behind these properties, offers standardized protocols for their experimental determination, and contextualizes their importance for scientific and research applications. The information is grounded in authoritative data to ensure trustworthiness and accuracy for the scientific community.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation upon which all other physical data is built. The molecular structure, in particular, dictates the intermolecular forces that govern its physical state, solubility, and thermal properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 53818-14-7 | [1][3][4] |

| Molecular Formula | C₅H₈O₄ | [1][3][4] |

| Molecular Weight | 132.11 g/mol | [1][3] |

| SMILES | CC(COC=O)OC=O | [1][3] |

| InChIKey | DUYOHDPGXMPOKD-UHFFFAOYSA-N | [2][3][4] |

The structure of PGDF features a central three-carbon propylene backbone with formate esters at the 1 and 2 positions. The presence of two carbonyl groups and two ester oxygen atoms introduces significant polarity, while the methyl group provides a small region of non-polarity. The central carbon atom is a chiral center, meaning PGDF can exist as two distinct enantiomers, although it is commonly supplied as a racemic mixture.

Core Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. For researchers, these values are critical for everything from calculating molar concentrations to designing safe and stable formulations.

Table 2: Summary of Key Physical Properties of this compound

| Property | Value | Method/Conditions | Source |

| Physical State | Liquid | Assumed at 25°C, 1 atm | - |

| Density | 1.136 g/cm³ | Not Specified | [1] |

| Boiling Point | 116 °C | Not Specified (likely reduced pressure) | [1] |

| 75.35 °C (348.50 K) | At 2.00 kPa | [3] | |

| 182.37 °C (455.52 K) | Joback Method (Prediction) | [3] | |

| Melting Point | -13.58 °C (259.57 K) | Joback Method (Prediction) | [3] |

| LogP (Octanol/Water) | -0.279 | Crippen Method (Prediction) | [3] |

| Water Solubility (log₁₀S) | 0.25 (S in mol/L) | Crippen Method (Prediction) | [3] |

Density

Density is a fundamental property essential for converting mass to volume, which is a constant requirement in laboratory work for preparing solutions and formulations. The experimental value of 1.136 g/cm³ indicates that PGDF is denser than water.[1]

Insight for Researchers: In drug development, the density of an excipient like PGDF is critical for ensuring dose uniformity in liquid formulations and for managing manufacturing processes such as mixing and filling. It also influences the stability of emulsions and suspensions.

This protocol provides a self-validating method for accurately determining the density of a liquid sample.

-

Calibration: Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. Use the standard density of water at that temperature to determine the exact volume of the pycnometer.

-

Sample Preparation: Ensure the PGDF sample is free of air bubbles and has equilibrated to the desired measurement temperature (e.g., 25°C) in a water bath.

-

Measurement:

-

Weigh the clean, dry, and empty pycnometer (m₁).

-

Fill the pycnometer with the temperature-equilibrated PGDF, ensuring no air bubbles are trapped.

-

Weigh the filled pycnometer (m₂).

-

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Validation: Repeat the measurement at least three times. The standard deviation of the results should be below a pre-defined threshold (e.g., ±0.001 g/cm³) to ensure precision.

Caption: Workflow for Density Determination using a Pycnometer.

Thermal Properties

The boiling and melting points define the temperature range in which a compound exists as a liquid. This is crucial for handling, storage, purification (distillation), and assessing thermal stability.

-

Boiling Point: There is a notable variance in the reported boiling points. The value of 116 °C is likely an experimental measurement at reduced pressure.[1] The NIST Webbook provides a precise experimental data point of 75.35 °C at 2.00 kPa.[3] In contrast, the Joback method, a group contribution estimation, predicts a normal boiling point (at atmospheric pressure) of 182.37 °C.[3] This highlights the critical importance of noting the pressure at which a boiling point is measured. For practical purposes, the experimental data should be prioritized, while the predicted value offers a useful estimate for behavior at standard pressure.

-

Melting Point: The predicted melting point of -13.58 °C suggests that PGDF remains liquid under standard refrigeration conditions but may freeze in colder environments.[3] This is a key consideration for global logistics and storage of the material.

DSC is a highly accurate thermoanalytical technique for determining melting points and other thermal transitions.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow scales using certified reference materials (e.g., Indium).

-

Sample Preparation: Hermetically seal a small, precisely weighed amount of PGDF (typically 5-10 mg) into an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

-

Thermal Program:

-

Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).

-

Heat the sample at a controlled, constant rate (e.g., 10 °C/min) through its melting transition.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

-

Validation: The sharpness of the melting peak provides an indication of purity. Impurities typically lead to a broader melting range and a depressed melting point.

Caption: Workflow for Melting Point Determination via DSC.

Solubility and Partitioning Behavior

For drug development professionals, solubility and partitioning are paramount. They govern how a compound behaves in aqueous and lipid environments, providing insights into its potential as a solvent for drug formulations and its likely ADME (absorption, distribution, metabolism, and excretion) properties.

Aqueous Solubility

The predicted Log₁₀S (where S is solubility in mol/L) of 0.25 suggests that PGDF is reasonably soluble in water.[3] This is expected, as the two polar formate groups can engage in hydrogen bonding with water molecules, largely overcoming the hydrophobicity of the three-carbon backbone.

Insight for Researchers: A compound with good aqueous solubility is often desirable as a solvent or co-solvent in parenteral (injectable) drug formulations, as it can help dissolve poorly soluble active pharmaceutical ingredients (APIs).

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP value for PGDF is -0.279.[3] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over the lipid-like octanol phase, classifying it as hydrophilic.

Insight for Researchers: LogP is a critical parameter in early-stage drug discovery and development. According to Lipinski's Rule of Five, compounds with very high LogP values often have poor absorption. The hydrophilic nature of PGDF suggests it would have low potential for bioaccumulation in fatty tissues and would be readily cleared from the body if absorbed.

This is the gold-standard method for experimentally determining LogP.

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing the phases to separate overnight. This ensures thermodynamic equilibrium.

-

Sample Addition: Prepare a dilute solution of PGDF in one of the phases (typically the one in which it is more soluble).

-

Equilibration: Combine known volumes of the PGDF solution and the other pre-saturated phase in a flask. Shake the flask vigorously for a set period to allow the PGDF to partition between the two layers until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of PGDF (C_octanol and C_water) using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).

Caption: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic Profile

While detailed spectra require experimental acquisition, the molecular structure of PGDF allows for the confident prediction of its key spectroscopic features. This information is indispensable for quality control, structural confirmation, and reaction monitoring.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton, a multiplet for the methylene (CH₂) protons, and two singlets for the non-equivalent formate (CHO) protons.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the two carbonyl carbons of the formate groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong, sharp absorption bands around 1720-1740 cm⁻¹, which are characteristic of the C=O stretch in esters. Additional strong bands corresponding to C-O stretching will be present in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 132. The spectrum would also exhibit characteristic fragmentation patterns resulting from the loss of formate groups or other neutral fragments. The NIST Chemistry WebBook confirms the availability of mass spectrum data for this compound.[4]

Conclusion

This compound is a hydrophilic, polar liquid that is denser than water. Its physical properties, including a predicted normal boiling point near 182 °C and good aqueous solubility, are a direct result of its diester structure. The data presented in this guide, from fundamental identifiers to experimental protocols, provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize, handle, and study this compound. An understanding of these characteristics is not merely academic; it is a prerequisite for innovative formulation design, robust process development, and ensuring the safety and efficacy of next-generation chemical and pharmaceutical products.

References

-

Cheméo. (2025). This compound Physical Properties. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 53818-14-7). Retrieved from [Link]

Sources

A Spectroscopic Guide to 1,2-Propanediol Diformate: Elucidating Structure Through NMR, IR, and MS Data

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-propanediol diformate (C₅H₈O₄, MW: 132.1146 g/mol )[1][2], a diester of propane-1,2-diol and formic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. In the spirit of scientific integrity, where experimental data for a specific compound may be nascent, this guide synthesizes available experimental data with well-established spectroscopic principles to present a robust and predictive analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.[3]

Electron Ionization Mass Spectrum of this compound

The electron ionization (EI) mass spectrum for this compound is available through the NIST WebBook.[1][2] A summary of the significant peaks is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₂H₃O]⁺ |

| 45 | 40 | [CHO₂]⁺ |

| 57 | 15 | [C₃H₅O]⁺ |

| 58 | 10 | [C₂H₂O₂]⁺· |

| 87 | 5 | [C₃H₃O₃]⁺ |

| 132 | <1 | [C₅H₈O₄]⁺· (Molecular Ion) |

Interpretation and Fragmentation Pathway

The molecular ion peak ([M]⁺·) at m/z 132 is observed, confirming the molecular weight of this compound.[1] The low intensity of the molecular ion is characteristic of aliphatic esters, which readily undergo fragmentation.[4]

The base peak at m/z 43 is attributed to the acylium ion [CH₃CO]⁺, which is a common and stable fragment in the mass spectra of esters. However, in the case of a formate ester, this is more likely the [C₂H₃O]⁺ ion. The fragmentation of esters is often initiated by cleavage of the C-O bond or the C-C bond alpha to the carbonyl group.[5]

A plausible fragmentation pathway is outlined below:

Caption: Predicted Fragmentation Pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a liquid ester like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 ug/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

-

Ensure the sample is free of particulate matter by filtering it through a 0.22 µm syringe filter into a clean GC vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1] Esters are readily identified by their characteristic strong C=O and C-O stretching vibrations.[7]

Predicted IR Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Comments |

| 2980-2850 | Medium-Strong | C-H stretch (sp³) | From the propyl backbone. |

| ~1725 | Strong, Sharp | C=O stretch | Characteristic of saturated aliphatic esters. |

| 1300-1000 | Strong | C-O stretch | Two distinct C-O stretches are expected for an ester.[7] |

Interpretation

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band around 1725 cm⁻¹ due to the C=O stretching of the two ester groups. The presence of two strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹) would further confirm the ester functionality. The C-H stretching vibrations of the aliphatic backbone will be observed in the 2980-2850 cm⁻¹ region. The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the complete formation of the diester from the diol starting material.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the prepared salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are invaluable for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the structure of this compound and typical chemical shifts for protons in similar chemical environments.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hc | ~8.05 | Singlet | 2H | - |

| Hb | ~5.15 | Multiplet | 1H | ~6.5 (to Ha), ~6.0 (to Hd) |

| Hd | ~4.25 | Doublet of Doublets | 1H | ~12.0 (geminal), ~6.0 (to Hb) |

| Hd' | ~4.10 | Doublet of Doublets | 1H | ~12.0 (geminal), ~6.0 (to Hb) |

| Ha | ~1.30 | Doublet | 3H | ~6.5 (to Hb) |

Interpretation of ¹H NMR

-

Formate Protons (Hc): The two protons of the formate groups are expected to appear as a singlet around 8.05 ppm. These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms.

-

Methine Proton (Hb): The proton on the chiral center (C2) is expected to be a multiplet around 5.15 ppm. It is coupled to the methyl protons (Ha) and the methylene protons (Hd, Hd').

-

Methylene Protons (Hd, Hd'): The two diastereotopic protons on C1 are expected to appear as two separate signals, likely as doublets of doublets, around 4.25 and 4.10 ppm. They are coupled to each other (geminal coupling) and to the methine proton (Hb).

-

Methyl Protons (Ha): The three protons of the methyl group are expected to be a doublet around 1.30 ppm, coupled to the methine proton (Hb).

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~160 |

| CH (C2) | ~70 |

| CH₂ (C1) | ~65 |

| CH₃ (C3) | ~16 |

Interpretation of ¹³C NMR

-

Carbonyl Carbons: The two carbonyl carbons of the formate groups are expected to have a chemical shift of around 160 ppm.

-

Oxygenated Carbons: The methine carbon (C2) and the methylene carbon (C1), both attached to oxygen, are expected at approximately 70 ppm and 65 ppm, respectively.

-

Methyl Carbon: The methyl carbon (C3) is expected to be the most upfield signal at around 16 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid level is at least 4 cm.[9]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating system for the structural elucidation of this compound. The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The predicted IR spectrum shows the characteristic absorptions of the ester functional groups. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, confirming the atomic connectivity. The protocols provided herein serve as a standard for the acquisition of high-quality spectroscopic data for this and similar small organic molecules.

References

-

This compound. NIST WebBook. [Link]

-

1,2-Propanediol, diformate. PubChem. [Link]

-

Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Semantic Scholar. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

Preparing a sample for infrared spectroscopy. Royal Society of Chemistry. [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]

-

Lab 12: Synthesis of an Ester. California State University, Bakersfield. [Link]

-

The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. PubMed. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

How to make an NMR sample. Durham University. [Link]

-

1,2-Propanediol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

1,2-Propanediol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

1,2-Propanediol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

1,2-Propanediol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

15. NMR Spectroscopy Esterification Lecture Part 3. MIT OpenCourseWare. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Calculated and predicted ¹³C NMR chemical shifts for 2. ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

IR spectra of betaine-1,2-propanediol. ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Predict. NMRium demo. [Link]

-

Microwave spectrum of 1,2-propanediol. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]

-

Predict all NMR spectra. NMRDB.org. [Link]

-

A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC. [Link]

-

Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uoguelph.ca [uoguelph.ca]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

IUPAC name and CAS number for 1,2-Propanediol diformate

An In-Depth Technical Guide to Propane-1,2-diyl Diformate for Researchers and Drug Development Professionals

Introduction

Propane-1,2-diyl diformate, also known as 1,2-propanediol diformate, is a diester of formic acid and 1,2-propanediol. While its parent alcohol, 1,2-propanediol (propylene glycol), is a widely utilized excipient in pharmaceutical formulations, the diformate ester remains a more specialized chemical entity.[1][2] This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and toxicological profile, with a focus on its relevance to researchers and professionals in drug development. We will explore the fundamental chemistry and potential implications of this molecule, grounding our discussion in established scientific principles to empower its application in novel research contexts.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is foundational to its application in any scientific endeavor.

Nomenclature and Structure

-

IUPAC Name: propane-1,2-diyl diformate

-

CAS Number: 53818-14-7

-

Molecular Formula: C₅H₈O₄

-

Molecular Weight: 132.11 g/mol [3]

-

Synonyms: this compound

The structure consists of a propane backbone with formate groups ester-linked to the first and second carbon atoms.

Physicochemical Data

The following table summarizes key physicochemical properties of propane-1,2-diyl diformate, which are critical for predicting its behavior in various solvent systems and experimental conditions.

| Property | Value | Unit | Source |

| Normal Boiling Point (tb) | 455.52 | K | Joback Method[3] |

| Normal Melting Point (tf) | 259.57 | K | Joback Method[3] |

| Critical Temperature (tc) | 639.75 | K | Joback Method[3] |

| Critical Pressure (pc) | 4026.13 | kPa | Joback Method[3] |

| Enthalpy of Vaporization (hvap) | 44.60 | kJ/mol | Joback Method[3] |

| Octanol/Water Partition Coeff. (logp) | -0.279 | Crippen Method[3] | |

| Water Solubility (log10ws) | 0.25 | mol/l | Crippen Method[3] |

Data sourced from Cheméo, utilizing established computational methods for property estimation.[3]

Synthesis and Purification

The primary route for synthesizing propane-1,2-diyl diformate is through the direct esterification of 1,2-propanediol with formic acid. This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid.

Reaction Principle: Fischer-Speier Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4] The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, it is necessary to remove water as it is formed or to use an excess of one of the reactants. For the synthesis of propane-1,2-diyl diformate, two moles of formic acid react with one mole of 1,2-propanediol.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for synthesizing propane-1,2-diyl diformate.

Materials:

-

1,2-Propanediol (CAS: 57-55-6), high purity

-

Formic acid (≥95%)

-

Sulfuric acid (concentrated, as catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add 1,2-propanediol (0.5 mol), formic acid (1.1 mol, a 10% molar excess), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 1-2% of the total reactant weight) to the stirred mixture.

-

Reaction Execution: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction has reached completion.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted formic acid. Repeat until effervescence ceases.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and remove the solvent (toluene) using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure propane-1,2-diyl diformate.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of propane-1,2-diyl diformate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.

Protocol: GC-MS for Purity and Identity Confirmation

This protocol is adapted from standard methods for analyzing related diols and esters.[1][3][5]

Instrumentation & Reagents:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column suitable for polar compounds (e.g., HP-PONA or similar).[5]

-

High-purity helium as carrier gas.

-

Ethyl acetate (GC grade) for sample dilution.

-

Propane-1,1,2-d3-1,2-diol as a potential internal standard for quantitative analysis.[6]

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized propane-1,2-diyl diformate.

-

Dissolve the sample in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temp: 280 °C

-

Ion Source Temp: 230 °C

-

Scan Range: 40-300 m/z

Data Analysis:

-

Identity Confirmation: The identity is confirmed by matching the obtained mass spectrum with reference spectra or by interpreting the fragmentation pattern. Expected fragments would include ions corresponding to the loss of formate groups (HCOO•) and fragments of the propanediol backbone.

-

Purity Assessment: Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Toxicological Profile and Safety Considerations

Anticipated Metabolic Fate

It is highly probable that propane-1,2-diyl diformate is rapidly hydrolyzed in vivo by esterase enzymes into 1,2-propanediol and two equivalents of formic acid. Therefore, the primary toxicological concern is related to the release of formate.[7]

Formate Toxicity: The Key Hazard

Formic acid and its conjugate base, formate, are known metabolic toxins.[7]

-

Mechanism of Toxicity: The primary mechanism of formate toxicity is the inhibition of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain.[7] This inhibition leads to histotoxic hypoxia, a condition where cells cannot utilize oxygen, resulting in impaired ATP production.[7][8]

-

Clinical Manifestations: In cases of significant exposure (e.g., methanol poisoning, where formate is the toxic metabolite), this leads to metabolic acidosis and can cause severe damage to organs with high oxygen demand, such as the optic nerve (leading to blindness) and the central nervous system.[7][9] Studies on neural cell cultures have shown that formate is specifically neurotoxic, inducing ATP depletion and cell death.[8]

Safety and Handling

-

Hazard Statements (Inferred): Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.

Diagram of Postulated Metabolic Pathway and Toxicity

Caption: Postulated metabolic hydrolysis and mechanism of formate toxicity.

Potential Applications in Research and Drug Development

While not a mainstream pharmaceutical ingredient, the unique properties of propane-1,2-diyl diformate suggest several potential applications for research purposes.

-

Prodrug for Formate Delivery: In toxicological or metabolic research, it could serve as a controlled, cell-permeable source of formic acid, allowing for the study of formate-induced mitochondrial dysfunction without the confounding pH effects of administering formic acid directly.

-

Specialty Solvent: As a diformate ester, it possesses different polarity and solvency characteristics compared to its parent alcohol, 1,2-propanediol. This could make it a useful non-aqueous solvent or vehicle for specific, poorly water-soluble compounds in early-stage formulation screening.

-

Chemical Synthesis Intermediate: It can be used as a building block in organic synthesis, providing a protected form of 1,2-propanediol that can be deprotected under basic conditions.

The development of enantiomerically pure (R)- or (S)-1,2-propanediol through biotechnological routes opens the possibility for synthesizing chiral versions of the diformate ester.[12][13] These chiral synthons could be valuable in asymmetric synthesis for the development of novel pharmaceutical agents.

Conclusion

Propane-1,2-diyl diformate is a well-defined chemical entity whose properties are largely dictated by its ester functionalities. While its direct applications in drug development are not established, its utility as a research tool is clear. Through straightforward synthesis and characterization, it can serve as a valuable molecule for investigating formate-driven metabolic processes or as a specialty solvent. A thorough understanding of its chemistry and a cautious approach to its handling, based on the known toxicity of formate, are paramount for its safe and effective use in the laboratory.

References

-

Liesivuori, J., & Savolainen, H. (1991). Methanol and formic acid toxicity: biochemical mechanisms. Pharmacology & Toxicology, 69(3), 157-163. Available at: [Link]

-

Trevor, A. J., & Eells, J. T. (1993). The toxic effects of formate in dissociated primary mouse neural cell cultures. Toxicology and Applied Pharmacology, 121(2), 279-287. Available at: [Link]

-

Alfa Aesar. (2014). Safety Data Sheet: 1,2-Propanediol. Available at: [Link]

-

Cheméo. (n.d.). This compound. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Propanediol. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 1,2-Propanediol. Available at: [Link]

-

OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Available at: [Link]

-

Jeżewska, Ż., & Wesołowski, W. (2018). Determination of 1,2-Propanediol in working air with gas chromatography with mass spectrometer. Medycyna Pracy, 69(5), 531-539. Available at: [Link]

-

Saxena, R. K., Anand, P., Saran, S., Isar, J., & Agarwal, L. (2010). Microbial production and applications of 1,2-propanediol. Indian journal of microbiology, 50(1), 2–11. Available at: [Link]

-

Hartwig, A. (2021). Formic acid methyl ester. The MAK Collection for Occupational Health and Safety, 6(4), 1-10. Available at: [Link]

-

Royal Society of Chemistry. (2018). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. Available at: [Link]

-

Stergar, M., & Maver, U. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food chemistry, 230, 372–377. Available at: [Link]

-

Eells, J. T., & Esser, M. J. (2012). Formate, the Toxic Metabolite of Methanol, in Cultured Ocular Cells. Journal of ophthalmology, 2012, 634265. Available at: [Link]

-

Lee, S. H., et al. (2019). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 24(21), 3865. Available at: [Link]

-

Tao, F., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Biotechnology for Biofuels, 14(1), 220. Available at: [Link]

- Google Patents. (2022). A method for the preparation of 1,2-propanediol.

-

Lee, H. J., et al. (2015). Enhanced Production of (R)-1,2-Propanediol by Metabolically Engineered Escherichia coli. Journal of Microbiology and Biotechnology, 25(8), 1318-1324. Available at: [Link]

-

MDPI. (2021). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Available at: [Link]

-

Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 451-456. Available at: [Link]

-

Chegg. (2023). Solved Write the esterification reaction between formic acid. Available at: [Link]

-

Semantic Scholar. (n.d.). Effect of pentane-1,5-diol and propane-1,2-diol on percutaneous absorption of terbinafine. Available at: [Link]

-

Li, Z., et al. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Biotechnology letters, 38(12), 2131–2137. Available at: [Link]

-

Al-Shorgani, N. K. N., et al. (2012). Microbial formation, biotechnological production and applications of 1,2-propanediol. Journal of chemical technology and biotechnology, 87(2), 189-198. Available at: [Link]

-

ResearchGate. (2010). Microbial production and applications of 1,2-propanediol. Available at: [Link]

-

Semantic Scholar. (2021). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Available at: [Link]

-

ResearchGate. (2021). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Available at: [Link]

-

National Institutes of Health. (2025). Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. Available at: [Link]

-

ResearchGate. (2002). Esterification of Boric Acid with 1,2-Propanediol, 3-Amino-1,2-propanediol, and (+/-)-3-Dimethylamino-1,2-propanediol as Studied by 11B NMR Spectroscopy. Available at: [Link]

-

Brainly. (2023). Write the esterification reaction between formic acid and 1-propanol using the condensed formulas. Available at: [Link]

-

ResearchGate. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

Sources

- 1. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oiv.int [oiv.int]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methanol and formic acid toxicity: biochemical mechanisms [pubmed.ncbi.nlm.nih.gov]

- 8. The toxic effects of formate in dissociated primary mouse neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formate, the toxic metabolite of methanol, in cultured ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 11. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1,2-Propanediol diformate in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Propanediol Diformate in Organic Solvents

Introduction

This compound (CAS No. 53818-14-7), also known as propylene glycol diformate, is a diester of propylene glycol and formic acid.[1] With a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol , its structure features two ester functional groups, which dictate its physicochemical properties and solvent interactions.[1] While its parent compound, propylene glycol, is a widely used hydrophilic solvent miscible with a broad range of solvents including water, acetone, and chloroform, the esterification with formic acid significantly alters its polarity and hydrogen bonding capabilities. Esters can act as hydrogen-bond acceptors but not as donors.[2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in common organic solvents, offering a foundational framework for researchers in pharmaceutical development and chemical synthesis.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound is key to predicting its solubility profile.

-

Polarity and Hydrogen Bonding: The two ester groups (R-COO-R') introduce polar C=O and C-O bonds, creating dipole-dipole interactions. However, unlike its parent diol, it lacks hydroxyl (-OH) groups and therefore cannot act as a hydrogen bond donor.[2] This fundamentally reduces its solubility in highly polar, protic solvents like water but suggests affinity for polar aprotic solvents.

-

Van der Waals Forces: The propane backbone (CH3-CH-CH2) contributes to London dispersion forces, allowing for interaction with nonpolar solvents.

Based on this structure, we can formulate the following hypotheses:

-

High Solubility Expected in:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the ester groups without requiring hydrogen bond donation.

-

Moderately Polar Solvents (e.g., Dichloromethane, Chloroform): The combination of polarity and dispersional interactions should facilitate dissolution.

-

-

Moderate to Good Solubility Expected in:

-

Alcohols (e.g., Ethanol, Methanol): While these are protic, the alkyl chains of the alcohols can interact with the propanediol backbone, and the ester's carbonyl oxygens can accept hydrogen bonds.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The polarizability of the aromatic ring can induce dipoles that interact favorably with the ester groups.

-

-

Low to Poor Solubility Expected in:

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The polarity of the diformate moiety is significant enough to limit miscibility with purely nonpolar solvents where only weak London dispersion forces are possible.[3]

-

Water: The inability to donate hydrogen bonds and the presence of the hydrocarbon backbone make it sparingly soluble in water, a characteristic common to many diesters.[2][4]

-

Experimental Determination of Solubility

Accurate solubility data is paramount for process design, formulation development, and purification. A multi-tiered approach, from qualitative screening to precise quantitative measurement, is recommended.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for characterizing the solubility of this compound.

Caption: Workflow for Solubility Determination.

Protocol: Qualitative Visual Miscibility Test

This rapid test provides an initial classification of solubility, which is essential for selecting solvents for quantitative analysis.[5]

Objective: To visually determine if this compound is miscible, partially miscible, or immiscible in a given solvent at ambient temperature.

Materials:

-

This compound

-

Test solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)

-

Small glass vials (e.g., 4 mL) with screw caps

-

Calibrated pipettes

Procedure:

-

Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.

-

Add 0.1 mL (approx. 10% v/v) of this compound to the vial.

-

Cap the vial securely and vortex or shake vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observe the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy, turbid, or forms an emulsion that does not separate cleanly.

-

-

Record the observation for each solvent.

Protocol: Quantitative Solubility by the Slow-Stir Method

For hydrophobic or sparingly soluble liquids, the slow-stir method is superior to traditional shake-flask techniques as it minimizes the formation of emulsions or colloidal suspensions, which can lead to erroneously high solubility values.[4] This method is ideal for accurately determining the solubility limit.

Objective: To precisely measure the saturation solubility of this compound in a solvent at a controlled temperature.

Apparatus:

-

Jacketed glass vessel connected to a constant-temperature water bath.

-

Teflon-coated magnetic stir bar and a slow-speed stirrer.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Volumetric flasks and analytical balance.

Procedure:

-

System Setup: Set the circulating water bath to the desired experimental temperature (e.g., 25.0 °C) and allow the jacketed vessel to equilibrate.

-

Solvent Addition: Add a known volume of the chosen solvent to the vessel.

-

Initiate Stirring: Begin stirring at a slow rate (e.g., 60-100 rpm), just fast enough to create a small vortex at the surface. This ensures gentle mixing without introducing excessive mechanical energy that could form an emulsion.

-

Solute Addition: Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the diformate should be visible.

-

Equilibration: Allow the mixture to stir for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 h) until the measured concentration remains constant.

-

Sampling: Stop the stirring and allow the undissolved phase to settle completely (at least 2-4 hours). Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Immediately attach a syringe filter and dispense the filtrate into a sample vial for analysis. This step is critical to remove any undissolved microdroplets.

-

Quantification: Analyze the filtered sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Data Reporting: Express the solubility as g/100 mL, mg/L, or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Caption: Quantitative Slow-Stir Solubility Protocol.

Expected Solubility Data Summary

While comprehensive experimental data for this compound is not widely published, researchers can use the protocols above to generate their own data. The following table provides a template for recording such results, with predictions based on chemical principles.

| Solvent Class | Solvent | Predicted Qualitative Miscibility | Quantitative Solubility ( g/100 mL at 25°C) |

| Nonpolar Aliphatic | n-Hexane | Immiscible / Partially Miscible | Requires Experimental Data |

| Aromatic | Toluene | Miscible | Requires Experimental Data |

| Ether | Diethyl Ether | Miscible | Requires Experimental Data |

| Ester | Ethyl Acetate | Miscible | Requires Experimental Data |

| Ketone | Acetone | Miscible | Requires Experimental Data |

| Halogenated | Dichloromethane | Miscible | Requires Experimental Data |

| Polar Protic | Ethanol | Miscible | Requires Experimental Data |

| Polar Protic | Methanol | Miscible | Requires Experimental Data |

| Polar Aprotic | DMSO | Miscible | Requires Experimental Data |

| Aqueous | Water | Immiscible | Requires Experimental Data |

Conclusion

This compound, as a small-molecule diester, is anticipated to be a versatile solvent, demonstrating high miscibility with a wide array of common polar aprotic and moderately polar organic solvents. Its solubility is expected to be limited in highly nonpolar aliphatic hydrocarbons and water due to the polarity imparted by its dual ester functionalities. For drug development professionals and researchers, a precise understanding of its solubility is critical. The lack of extensive published data necessitates rigorous experimental determination. The qualitative miscibility test offers a rapid screening tool, while the slow-stir method provides a robust and accurate protocol for quantitative analysis, effectively avoiding the pitfalls of emulsion formation common with hydrophobic liquids.[4] By employing these validated methodologies, scientists can generate the reliable solubility data required for confident formulation, process optimization, and chemical synthesis applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56924004, 1,2-Propanediol, diformate. Available from: [Link]

-

Staples, C. A., & Gara, A. (2007). Slow-stir water solubility measurements of selected alcohols and diesters. SAR and QSAR in Environmental Research, 18(7-8), 719-729. Available from: [Link]

-

Cheméo. (2025). 1-2-Propanediol-diformate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22152793, 1,2-Propanediol, 2-formate. Available from: [Link]

-

LibreTexts Chemistry. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Wikipedia. Propylene glycol. Available from: [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1030, Propylene Glycol. Available from: [Link]

-

Isomer. (2023). An Introduction to Propylene Glycol: Properties and Applications. Available from: [Link]

-

Nemco. (2020). Propylene Glycol. Available from: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Pergamon Press. (1989). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Solubility Data Series. Available from: [Link]

-

Papadimitriou, V., et al. (2018). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Molecules, 23(12), 3259. Available from: [Link]

-

Bakshi, M. S., & Kaur, G. (2022). The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. Gels, 8(10), 619. Available from: [Link]

-

Forestieri, S., et al. (2018). Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Scientific Reports, 8(1), 16298. Available from: [Link]

-

Phenomenex. Solvent Miscibility Table. Available from: [Link]

-

Tanford, C. (1998). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 52, 1014-1023. Available from: [Link]

-

de Carvalho, C. C., & de Fonseca, M. M. R. (2020). Increasing Solvent Tolerance to Improve Microbial Production of Alcohols, Terpenoids and Aromatics. International Journal of Molecular Sciences, 21(21), 8345. Available from: [Link]

-

Heipieper, H. J., et al. (2000). Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12. Applied and Environmental Microbiology, 66(1), 59-63. Available from: [Link]

-

Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16401. Available from: [Link]

-

Dyrda, G., et al. (2019). The effect of organic solvents on selected microorganisms and model liposome membrane. Molecular Biology Reports, 46(3), 3225-3232. Available from: [Link]

Sources

Thermal stability and decomposition of 1,2-Propanediol diformate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Propanediol Diformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diester with potential applications in various chemical syntheses and as a solvent. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the thermal decomposition of this compound. Drawing upon established principles of ester pyrolysis and thermal analysis, this document outlines proposed decomposition mechanisms, details key experimental protocols for investigation, and discusses factors influencing its stability.

Introduction to this compound

This compound, also known as propylene glycol diformate, is the diester of 1,2-propanediol and formic acid. Its synthesis is typically achieved through the esterification of 1,2-propanediol with an excess of formic acid, often in the presence of an acid catalyst. The presence of two formate groups makes it a polar aprotic solvent and a potential precursor in chemical manufacturing.

While extensive literature on the microbial degradation of 1,2-propanediol exists, data on the thermal decomposition of its diformate ester is scarce.[1][2][3][4][5][6][7][8] This guide aims to bridge this gap by providing a foundational understanding based on the known behavior of similar formate esters.

General Principles of Formate Ester Thermal Decomposition

The thermal decomposition of simple alkyl formates, such as methyl formate and ethyl formate, has been studied and provides a basis for understanding the potential decomposition pathways of this compound.[9] Generally, the decomposition of formate esters can proceed through several mechanisms, including:

-

Unimolecular Decomposition: This is a common pathway for gas-phase pyrolysis, often involving a cyclic transition state. For formate esters, this can lead to the elimination of carbon monoxide and the corresponding alcohol.[9][10]

-

Hydrolysis: In the presence of water, particularly at elevated temperatures and pressures, esters can undergo hydrolysis to yield the parent alcohol and carboxylic acid.[11][12] The formic acid produced can further catalyze the reaction.[11]

-

Radical Mechanisms: At higher temperatures, homolytic cleavage of C-O or C-H bonds can initiate radical chain reactions, leading to a more complex mixture of decomposition products.

Studies on methyl formate have shown that the major products of its thermal decomposition are methanol, formaldehyde, and carbon monoxide, suggesting competing unimolecular decomposition pathways.[9]

Proposed Thermal Decomposition Pathways of this compound

Based on the principles outlined above, several decomposition pathways can be proposed for this compound. These pathways may occur concurrently, with the predominant mechanism being dependent on factors such as temperature, pressure, and the presence of catalysts or impurities.

Concerted Unimolecular Elimination (Chugaev-type Elimination)

A likely low-energy pathway for the decomposition of formate esters is a concerted, non-ionic elimination reaction proceeding through a six-membered cyclic transition state. This would involve the transfer of a hydrogen atom from the propanediol backbone to one of the formate carbonyl oxygens, leading to the formation of an alkene, formic acid, and the corresponding monoformate.

.dot

Caption: Proposed unimolecular elimination pathway.